4-Chloro-6-fluoro-8-iodoquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-fluoro-8-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFIN2/c9-8-5-1-4(10)2-6(11)7(5)12-3-13-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBPUVLKNDKCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Chloro 6 Fluoro 8 Iodoquinazoline
Retrosynthetic Analysis and Key Precursors for 4-Chloro-6-fluoro-8-iodoquinazoline
A logical retrosynthetic analysis of this compound suggests a disconnection strategy that hinges on the formation of the pyrimidine (B1678525) ring of the quinazoline (B50416) system. The most common and effective approach involves the cyclization of an appropriately substituted anthranilic acid derivative or a related aminobenzonitrile or aminobenzamide.
Following this logic, the primary disconnection breaks the quinazoline ring at the N1-C2 and C4-N3 bonds, leading back to a key precursor, a substituted 2-aminobenzonitrile. This precursor would already contain the requisite fluorine and iodine atoms at the desired positions. Further disconnection of the chloro group at the 4-position points to a 4-hydroxyquinazoline (B93491) (or its tautomeric quinazolinone) intermediate, which is a common precursor to 4-chloroquinazolines.
Therefore, a plausible key precursor for the synthesis of this compound is 2-amino-3-iodo-5-fluorobenzonitrile . The synthesis would then proceed through the formation of the quinazoline ring, followed by chlorination at the 4-position.
| Precursor | Structure |
| 2-Amino-3-iodo-5-fluorobenzonitrile | |
| 6-Fluoro-8-iodo-4-hydroxyquinazoline |
Convergent and Linear Synthesis Pathways for the Quinazoline Core
The construction of the quinazoline core can be approached through either a linear or a convergent synthesis.
Linear Synthesis: A linear synthesis would involve the sequential modification of a simpler starting material. For instance, starting with a fluorinated aniline (B41778), one could introduce the other functional groups in a stepwise manner. A possible linear sequence could be:
Start with 4-fluoroaniline (B128567).
Iodination at the position ortho to the amino group.
Introduction of a cyano or amide group at the position ortho to the amino group.
Cyclization to form the quinazoline ring.
Chlorination at the 4-position.
| Synthesis Type | Advantages | Disadvantages |
| Linear | Conceptually straightforward | Lower overall yield for multi-step syntheses |
| Convergent | Higher overall yield, efficient for complex molecules | May require more complex coupling reactions |
Regioselective Halogenation Approaches in Quinazoline Synthesis
The precise placement of three different halogens on the quinazoline ring is the most critical aspect of this synthesis. The electronic nature of the substituents and the directing effects of the nitrogen atoms in the quinazoline ring play a crucial role in determining the regioselectivity of halogenation reactions.
The introduction of the chlorine atom at the 4-position of the quinazoline ring is typically achieved as one of the final steps of the synthesis. This is because the 4-position is highly activated towards nucleophilic substitution once the quinazoline ring is formed. The common precursor for this transformation is the corresponding 4-hydroxyquinazoline (which exists in equilibrium with its 4(3H)-quinazolinone tautomer).
The conversion of the 4-hydroxy group to a 4-chloro group is a standard transformation in quinazoline chemistry. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this purpose. The reaction is typically carried out at elevated temperatures, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.
A general reaction for this chlorination is: 6-Fluoro-8-iodo-4-hydroxyquinazoline + POCl₃ → this compound
The introduction of a fluorine atom at the 6-position is best accomplished by starting with a precursor that already contains the fluorine atom in the desired position. This is because the direct fluorination of a pre-formed quinazoline ring can be challenging and may lead to a mixture of products. Therefore, a starting material such as 4-fluoroaniline or 2-amino-5-fluorobenzoic acid would be an ideal precursor. The fluorine atom is an ortho-, para-directing group, which will influence the regioselectivity of subsequent electrophilic substitution reactions.
The introduction of the iodine atom at the 8-position requires careful consideration of the directing effects of the substituents already present on the benzene (B151609) ring. Starting with a 4-fluoroaniline derivative, the amino group is a strong activating and ortho-, para-directing group. The fluorine atom is also an ortho-, para-director.
To achieve iodination at the position that will become the 8-position of the quinazoline ring, it is advantageous to perform the iodination on the aniline precursor before cyclization. For a precursor like 2-amino-5-fluorobenzonitrile, the amino group will direct the incoming electrophile (iodine) to the positions ortho and para to it. The position para to the amino group is already occupied by the fluorine atom. Therefore, iodination will be directed to the position ortho to the amino group, which corresponds to the future 8-position of the quinazoline.
Reagents for iodination include iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Optimization of Reaction Parameters and Yields for this compound
The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters to consider for each step of the synthesis include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
Temperature: Temperature control is essential, especially for exothermic reactions and to prevent side reactions.
Catalyst: The selection of an appropriate catalyst can dramatically improve reaction efficiency.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is necessary to determine the optimal reaction time.
Purification: Effective purification methods, such as column chromatography or recrystallization, are required to isolate the desired product in high purity.
| Reaction Step | Key Parameters for Optimization | Typical Reagents |
| Iodination of fluorinated aniline | Solvent, temperature, iodinating agent | I₂, ICl, NIS (N-Iodosuccinimide) |
| Cyanation/Amidation | Catalyst, reaction time, temperature | CuCN, formamide (B127407) |
| Cyclization to quinazolinone | Cyclizing agent, temperature | Formic acid, formamide |
| Chlorination of quinazolinone | Chlorinating agent, temperature | POCl₃, SOCl₂ |
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and enhancing safety and efficiency. A proposed synthetic approach, based on literature precedents for similar halogenated quinazolines, would likely commence with a polysubstituted anthranilic acid. The subsequent discussion will focus on how each stage of such a synthesis can be made more sustainable.
A plausible synthetic route for this compound would likely start from a correspondingly substituted anthranilic acid, namely 2-amino-4-fluoro-6-iodobenzoic acid. This intermediate would first undergo cyclization to form the corresponding quinazolinone, which is then chlorinated to yield the final product.
Proposed Synthetic Pathway:
Cyclization: 2-amino-4-fluoro-6-iodobenzoic acid reacts with a suitable one-carbon source, such as formamide or formamidine (B1211174) acetate, to form 6-fluoro-8-iodo-3H-quinazolin-4-one.
Chlorination: The resulting quinazolinone is then treated with a chlorinating agent, like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to produce this compound.
Integrating green chemistry into this proposed synthesis involves a critical evaluation of solvents, reagents, catalysts, and energy sources to reduce waste, toxicity, and energy consumption.
Key Green Chemistry Considerations:
Safer Solvents and Auxiliaries: Traditional quinazoline syntheses often employ hazardous organic solvents. A greener approach would involve substituting these with more benign alternatives. For instance, the use of water, supercritical fluids, or biodegradable solvents like glycerol (B35011) could be explored for the cyclization step. Research has demonstrated the successful synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water without a catalyst, highlighting the potential of aqueous media. rsc.org Glycerol has also been utilized as a green solvent for the catalyst-free synthesis of quinazolinones. asianpubs.org
Energy Efficiency: The cyclization and chlorination steps in classical syntheses often require high temperatures and prolonged reaction times, leading to significant energy consumption. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter times and with less energy usage. nih.govresearchgate.netnih.gov The application of microwave irradiation could be particularly beneficial for both the formation of the quinazolinone ring and the subsequent chlorination.
Use of Renewable Feedstocks: While the starting material, 2-amino-4-fluoro-6-iodobenzoic acid, is a specialized chemical, the broader principles of green chemistry encourage the use of renewable feedstocks whenever possible. For less complex quinazolines, researchers have explored routes starting from renewable resources.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. For the synthesis of the quinazoline core, various catalytic systems have been developed, including the use of earth-abundant metals like copper and iron, which are less toxic and more economical than precious metal catalysts. organic-chemistry.org For instance, a copper-catalyzed cascade method for quinazoline synthesis using air as the oxidant has been reported. organic-chemistry.org Furthermore, metal-free catalytic systems, such as those employing iodine or photoredox organocatalysts, offer an even greener alternative. organic-chemistry.org Visible light-driven photocatalysis using curcumin-sensitized titanium dioxide has also been shown to be an eco-friendly method for synthesizing quinazoline derivatives. mdpi.com
Atom Economy: The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a key consideration. In the proposed synthesis, the chlorination step using agents like POCl₃ or SOCl₂ generates significant inorganic waste. Exploring alternative, more atom-economical chlorinating agents or catalytic chlorination methods would be a significant green improvement.
Reduction of Derivatives: The proposed synthesis avoids the use of protecting groups, which aligns with the green chemistry principle of reducing unnecessary derivatization. This simplifies the synthetic process and reduces waste generation. acs.org
Detailed Research Findings for Greener Quinazoline Synthesis:
Several research efforts have focused on developing more sustainable methods for synthesizing the quinazoline scaffold, which can be adapted for the synthesis of this compound.
| Green Chemistry Approach | Description | Potential Application to Target Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often leading to higher yields and reduced reaction times. nih.govresearchgate.netnih.gov | Both the cyclization of the anthranilic acid derivative and the subsequent chlorination could be performed under microwave conditions to improve energy efficiency. |
| Use of Greener Solvents | Employs water, glycerol, or ionic liquids as reaction media to replace hazardous organic solvents. rsc.orgasianpubs.org | The initial cyclization step could potentially be carried out in water or glycerol, reducing the reliance on volatile organic compounds. |
| Photocatalysis | Utilizes visible light and a photocatalyst to drive the reaction, offering a sustainable energy source. mdpi.com | While direct application to the specific halogenation pattern is not documented, photocatalytic methods for C-H functionalization could be explored for introducing the substituents on the quinazoline core in a more controlled and greener manner. |
| Metal-Free Catalysis | Employs organocatalysts or non-metallic reagents to avoid the use of potentially toxic and expensive metal catalysts. organic-chemistry.org | Iodine-catalyzed methods for quinazoline synthesis from 2-aminobenzylamines and aldehydes have been reported and could be adapted. organic-chemistry.org |
| Use of Air as an Oxidant | Employs air as a green and readily available oxidant in copper-catalyzed cascade reactions for quinazoline synthesis. organic-chemistry.org | This approach could be relevant if the synthesis proceeds through an oxidative cyclization pathway. |
By thoughtfully applying these green chemistry principles, the synthesis of this compound can be designed to be more environmentally benign, safer, and more efficient than traditional synthetic routes.
Advanced Structural Characterization and Spectroscopic Elucidation of this compound
Despite extensive searches of scientific literature and chemical databases, no specific experimental data for the advanced structural and spectroscopic characterization of this compound could be located in the public domain. Therefore, the generation of a detailed article with the specified in-depth analysis and data tables is not possible at this time.
The requested article outline requires high-resolution experimental data from X-ray crystallography, multi-nuclear and two-dimensional NMR spectroscopy, and vibrational spectroscopy (FTIR and Raman). This type of detailed information is typically published in peer-reviewed scientific journals or deposited in structural databases like the Cambridge Structural Database (CSD) following synthesis and characterization.
Searches for the specific compound "this compound" and its associated CAS number (1909319-90-9) did not yield any publications containing the necessary crystallographic files (CIF), detailed NMR assignments, or vibrational spectra. While information on related quinazoline derivatives exists beilstein-journals.orgnih.govmdpi.com, and general principles of the requested analytical techniques are well-documented, this information is not a substitute for the specific experimental data required to accurately and authoritatively describe the structural and spectroscopic properties of this compound.
To provide a comprehensive and scientifically accurate article as per the user's request, the following specific data would be required:
For Section 3.1 (X-ray Crystallography): A crystallographic information file (CIF) from a single-crystal X-ray diffraction experiment would be necessary to determine and analyze the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsion angles. This file would also be crucial for investigating the intermolecular interactions and crystal packing.
For Section 3.2 (Nuclear Magnetic Resonance Spectroscopy): Detailed, high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are needed to report chemical shifts and coupling constants. Furthermore, data from two-dimensional NMR experiments such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.
For Section 3.3 (Vibrational Spectroscopy): Experimental Fourier-Transform Infrared (FTIR) and Raman spectra are required to identify and assign the characteristic vibrational modes of the molecule.
Without access to this primary data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.
Advanced Structural Characterization and Spectroscopic Elucidation of 4 Chloro 6 Fluoro 8 Iodoquinazoline
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
High-Resolution Mass Spectrometry is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For 4-chloro-6-fluoro-8-iodoquinazoline, HRMS would be used to determine its exact molecular weight.
Theoretical Molecular Weight: The theoretical monoisotopic mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹²⁷I, ¹⁴N). This calculated mass serves as a benchmark for experimental verification.
Expected HRMS Data: An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that corresponds to the protonated molecule [M+H]⁺. The high resolution of the instrument would allow for the differentiation of this mass from other potential elemental compositions with the same nominal mass.
Table 1: Theoretical Elemental Composition and Molecular Weight of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₃ClFIN₂ |
| Monoisotopic Mass | 323.8912 u |
| Average Mass | 324.445 u |
Note: This table represents theoretical values. No experimental HRMS data for this compound has been found in the searched scientific literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The quinazoline (B50416) ring system itself is a chromophore, and the various halogen substituents on this compound would be expected to modulate its absorption properties.
The quinazoline core generally exhibits characteristic π → π* and n → π* electronic transitions. nih.govrsc.org The π → π* transitions, typically of higher energy, are associated with the aromatic system, while the n → π* transitions involve the non-bonding electrons of the nitrogen atoms and are of lower energy.
The presence of halogens (Cl, F, I) as auxochromes would likely influence the position and intensity of these absorption bands. The electron-withdrawing nature of the halogens could induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λ_max) compared to the unsubstituted quinazoline. The specific effects would depend on the interplay of inductive and resonance effects of each halogen at its respective position.
Table 2: Expected Electronic Transitions for Quinazoline Derivatives
| Transition Type | Description | Expected Wavelength Region |
|---|---|---|
| π → π* | Involving the aromatic π system | Shorter wavelength (higher energy) |
Note: This table provides a generalized expectation for quinazoline derivatives. Specific experimental UV-Vis absorption data for this compound, including λ_max values and molar absorptivity coefficients, are not available in the reviewed literature.
Reactivity and Derivatization Chemistry of 4 Chloro 6 Fluoro 8 Iodoquinazoline
Chemoselective Transformations Targeting the Csp2-I Bond
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond dissociation energy. This energy decreases in the order of C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the most reactive and will undergo oxidative addition to a Pd(0) catalyst much more readily than the C-Cl bond. This significant difference in reactivity allows for highly chemoselective functionalization at the C-8 position of 4-Chloro-6-fluoro-8-iodoquinazoline, leaving the C-4 chloro and C-6 fluoro substituents intact. Research on similarly substituted systems, such as 2-aryl-4-chloro-6-iodoquinazolines, has demonstrated that cross-coupling reactions favor substitution at the intrinsically more reactive Csp²-I bond over the C-Cl bond. researchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. For this compound, these reactions are anticipated to proceed selectively at the C-8 iodo position.
The Suzuki-Miyaura coupling is a versatile reaction that forms a C-C bond between an organoboron reagent (like a boronic acid or ester) and an organic halide. libretexts.org The reaction typically employs a palladium catalyst and a base. libretexts.orgmdpi.com For this compound, the Suzuki-Miyaura reaction is expected to selectively yield 8-aryl or 8-vinyl derivatives, while preserving the chlorine atom at the C-4 position for potential subsequent transformations.
Illustrative Reaction Scheme:

Scheme 1: Predicted Suzuki-Miyaura coupling at the C-8 position of this compound.
The table below illustrates potential transformations based on this reaction.
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions (Note: The following data is illustrative of expected outcomes and is not derived from specific experimental results for this compound.)
| Organoboron Reagent | Expected Product |
| Phenylboronic acid | 4-Chloro-6-fluoro-8-phenylquinazoline |
| 4-Methoxyphenylboronic acid | 4-Chloro-6-fluoro-8-(4-methoxyphenyl)quinazoline |
| Thiophene-2-boronic acid | 4-Chloro-6-fluoro-8-(thiophen-2-yl)quinazoline |
| Vinylboronic acid pinacol (B44631) ester | 4-Chloro-6-fluoro-8-vinylquinazoline |
The Stille coupling reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. The reaction with this compound would chemoselectively form a new carbon-carbon bond at the C-8 position.
Illustrative Reaction Scheme:

Scheme 2: Predicted Stille coupling at the C-8 position of this compound.
The table below shows potential products from this coupling method.
Table 2: Illustrative Stille Coupling Reactions (Note: The following data is illustrative of expected outcomes and is not derived from specific experimental results for this compound.)
| Organostannane Reagent | Expected Product |
| Tributyl(phenyl)stannane | 4-Chloro-6-fluoro-8-phenylquinazoline |
| Tributyl(vinyl)stannane | 4-Chloro-6-fluoro-8-vinylquinazoline |
| Tributyl(2-furyl)stannane | 4-Chloro-6-fluoro-8-(furan-2-yl)quinazoline |
| (4-Ethynylphenyl)trimethylstannane | 4-Chloro-8-(4-ethynylphenyl)-6-fluoroquinazoline |
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for introducing alkynyl moieties, which are versatile functional groups for further derivatization. When applied to this compound, the Sonogashira coupling is expected to occur exclusively at the C-8 position. libretexts.org
Illustrative Reaction Scheme:

Scheme 3: Predicted Sonogashira coupling at the C-8 position of this compound.
The table below provides examples of potential Sonogashira coupling products.
Table 3: Illustrative Sonogashira Coupling Reactions (Note: The following data is illustrative of expected outcomes and is not derived from specific experimental results for this compound.)
| Terminal Alkyne | Expected Product |
| Phenylacetylene | 4-Chloro-6-fluoro-8-(phenylethynyl)quinazoline |
| Ethynyltrimethylsilane | 4-Chloro-6-fluoro-8-((trimethylsilyl)ethynyl)quinazoline |
| Propargyl alcohol | 3-((4-Chloro-6-fluoroquinazolin-8-yl)ethynyl)prop-1-ol |
| 1-Heptyne | 4-Chloro-6-fluoro-8-(hept-1-yn-1-yl)quinazoline |
The Heck reaction creates a C-C bond between an aryl halide and an alkene, catalyzed by a palladium species in the presence of a base. organic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. The reaction with this compound would lead to the formation of an 8-alkenylquinazoline derivative, with the new substituent typically adopting a trans configuration. organic-chemistry.org
Illustrative Reaction Scheme:

Scheme 4: Predicted Heck reaction at the C-8 position of this compound.
The table below lists potential products from Heck reactions.
Table 4: Illustrative Heck Reactions (Note: The following data is illustrative of expected outcomes and is not derived from specific experimental results for this compound.)
| Alkene | Expected Product |
| Styrene | 4-Chloro-6-fluoro-8-(2-phenylvinyl)quinazoline |
| n-Butyl acrylate | Butyl 3-(4-chloro-6-fluoroquinazolin-8-yl)acrylate |
| Acrylonitrile | 3-(4-Chloro-6-fluoroquinazolin-8-yl)acrylonitrile |
| 1-Octene | 4-Chloro-6-fluoro-8-(oct-1-en-2-yl)quinazoline |
The Negishi coupling utilizes organozinc reagents, while the Kumada coupling employs organomagnesium (Grignard) reagents for C-C bond formation with organic halides. organic-chemistry.org Both are potent cross-coupling methods catalyzed by palladium or nickel complexes.
The Negishi coupling is known for its high functional group tolerance and reactivity. The reaction of an organozinc reagent with this compound would selectively produce the C-8 coupled product.
The Kumada coupling , one of the earliest developed cross-coupling reactions, uses readily available Grignard reagents. organic-chemistry.org While powerful, its application can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups. For this compound, the Kumada coupling would also be expected to proceed at the C-8 iodo position.
Illustrative Reaction Scheme (Kumada Coupling):

Scheme 5: Predicted Kumada coupling at the C-8 position of this compound.
The table below outlines potential products from these strategies.
Table 5: Illustrative Negishi and Kumada Coupling Reactions (Note: The following data is illustrative of expected outcomes and is not derived from specific experimental results for this compound.)
| Coupling Type | Organometallic Reagent | Expected Product |
| Negishi | Phenylzinc chloride | 4-Chloro-6-fluoro-8-phenylquinazoline |
| Negishi | (Thiophen-2-yl)zinc bromide | 4-Chloro-6-fluoro-8-(thiophen-2-yl)quinazoline |
| Kumada | Phenylmagnesium bromide | 4-Chloro-6-fluoro-8-phenylquinazoline |
| Kumada | Isopropylmagnesium chloride | 4-Chloro-6-fluoro-8-isopropylquinazoline |
Reductive and Oxidative Manipulations of the Aryl Iodide Moiety
The C-8 iodo group is a key handle for introducing molecular diversity. While its primary utility lies in transition-metal-catalyzed cross-coupling reactions, it can also undergo reductive and oxidative transformations.
Reductive deiodination can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or transfer hydrogenation conditions. This process replaces the iodine atom with a hydrogen atom, yielding 4-chloro-6-fluoroquinazoline. This transformation can be useful when the iodine is no longer required after serving its purpose as a directing group or a site for an earlier reaction.
Oxidative manipulation of the aryl iodide can lead to the formation of hypervalent iodine species. Treatment with oxidizing agents like peroxy acids can generate iodanes and iodinanes, which are valuable synthetic intermediates in their own right. These hypervalent iodine compounds can participate in a range of transformations, including acting as electrophilic iodine sources or mediating oxidative coupling reactions.
Nucleophilic Substitution Reactions at the C-4 Chloro Position (SNAr)
The electron-withdrawing nature of the quinazoline (B50416) ring system, further enhanced by the fluoro and iodo substituents, activates the C-4 chloro group towards nucleophilic aromatic substitution (SNAr). This position is the most readily functionalized, providing a straightforward entry point for a wide array of derivatives.
Amination Reactions for Diverse Nitrogen-Containing Derivatives
The reaction of this compound with various primary and secondary amines is a robust and widely employed method for the synthesis of 4-aminoquinazoline derivatives. These reactions typically proceed under mild conditions, often with the addition of a base to scavenge the liberated HCl. The scope of this reaction is broad, accommodating a wide range of aliphatic, aromatic, and heterocyclic amines, leading to a diverse library of compounds.
Table 1: Examples of Amination Reactions
| Amine | Product |
| Aniline (B41778) | N-(6-fluoro-8-iodoquinazolin-4-yl)aniline |
| Piperidine | 4-(piperidin-1-yl)-6-fluoro-8-iodoquinazoline |
| Morpholine | 4-(morpholino)-6-fluoro-8-iodoquinazoline |
Oxygen and Sulfur Nucleophile Additions
In addition to amines, oxygen- and sulfur-based nucleophiles can readily displace the C-4 chloro group. Alkoxides, phenoxides, and thiophenoxides react to form the corresponding ethers and thioethers. These reactions significantly expand the chemical space accessible from this compound, allowing for the introduction of different functionalities and the modulation of physicochemical properties.
Table 2: Reactions with Oxygen and Sulfur Nucleophiles
| Nucleophile | Product |
| Sodium methoxide | 4-methoxy-6-fluoro-8-iodoquinazoline |
| Sodium phenoxide | 4-phenoxy-6-fluoro-8-iodoquinazoline |
| Sodium thiophenoxide | 4-(phenylthio)-6-fluoro-8-iodoquinazoline |
Reactivity of the Fluoro Substituent and Strategies for its Functionalization
The C-6 fluoro group is generally the least reactive of the three halogens towards nucleophilic substitution. However, under forcing conditions or with highly activated nucleophiles, its displacement can be achieved. This relative inertness allows for the selective functionalization of the C-4 and C-8 positions while leaving the fluoro group intact.
Strategies for the functionalization of the fluoro group often involve nucleophilic aromatic substitution under more vigorous conditions, such as high temperatures or the use of strong bases. Alternatively, metallation of the quinazoline ring followed by electrophilic trapping can be explored, although regioselectivity can be a challenge.
Regioselective Functionalization of the Quinazoline Nitrogen Heterocycle
The nitrogen atoms of the quinazoline ring itself can be sites for functionalization. N-alkylation and N-arylation can occur at either the N-1 or N-3 position. The regioselectivity of these reactions is often dependent on the reaction conditions and the nature of the electrophile. For instance, alkylation may preferentially occur at the more nucleophilic N-3 position. In some cases, a mixture of N-1 and N-3 substituted products may be obtained.
Multi-Component Reactions (MCRs) and Domino Processes Utilizing this compound
The trifunctional nature of this compound makes it an ideal substrate for multi-component reactions (MCRs) and domino processes. These powerful synthetic strategies allow for the rapid construction of complex molecules in a single operation, increasing efficiency and reducing waste.
For example, a one-pot reaction could involve the initial SNAr reaction at C-4 with a suitable amine, followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, at the C-8 iodo position. This approach allows for the convergent synthesis of highly decorated quinazoline derivatives from simple starting materials.
Computational and Theoretical Investigations of 4 Chloro 6 Fluoro 8 Iodoquinazoline
Quantum Chemical Studies: Electronic Structure and Reactivity Descriptors
No specific quantum chemical studies for 4-Chloro-6-fluoro-8-iodoquinazoline were found. Such studies would typically involve the use of computational methods to understand the molecule's fundamental electronic properties.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies
Specific Density Functional Theory (DFT) calculations for the ground state geometry and energy of this compound are not available in the reviewed literature. This type of analysis would theoretically determine the most stable three-dimensional arrangement of the atoms in the molecule and its total electronic energy. The results would be presented in a table format, detailing optimized bond lengths, bond angles, and dihedral angles.
Illustrative Data Table (Hypothetical)
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | Data Not Available |
| C4-Cl Bond Length (Å) | Data Not Available |
| C6-F Bond Length (Å) | Data Not Available |
| C8-I Bond Length (Å) | Data Not Available |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
A Frontier Molecular Orbital (FMO) analysis, specifically detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound, has not been published. This analysis is crucial for understanding a molecule's reactivity, with the HOMO indicating its ability to donate electrons and the LUMO its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Illustrative Data Table (Hypothetical)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
Electrostatic Potential (ESP) Surfaces and Charge Distribution
There are no published studies on the Electrostatic Potential (ESP) surfaces or charge distribution for this compound. An ESP map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions and potential sites for chemical reactions.
Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions
No molecular dynamics (MD) simulation studies for this compound were identified. MD simulations would provide insights into the molecule's dynamic behavior over time, including its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)
Computational predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound are not available in the literature. These theoretical spectra, when calculated, are invaluable for interpreting experimental data and confirming the molecule's structure.
Illustrative Data Table for Predicted Spectroscopic Data (Hypothetical)
| Spectrum Type | Key Predicted Peaks |
|---|---|
| ¹³C NMR | Data Not Available |
| ¹H NMR | Data Not Available |
| IR | Data Not Available |
Computational Elucidation of Reaction Mechanisms for this compound Transformations
No computational studies elucidating the reaction mechanisms for transformations involving this compound were found. Such research would involve calculating the energy profiles of potential reaction pathways, including the structures and energies of transition states and intermediates, to predict the most likely products and reaction kinetics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of drug discovery, QSAR models are instrumental in predicting the activity of novel compounds, optimizing lead compounds, and understanding the molecular properties that are critical for biological activity. For derivatives of this compound, QSAR studies can provide valuable insights into the structural requirements for their potential therapeutic effects.
Research Findings from QSAR Studies on Quinazoline (B50416) Derivatives
While specific QSAR models for derivatives of this compound are not extensively documented in publicly available literature, numerous QSAR studies on analogous quinazoline derivatives have been conducted, providing a framework for understanding the structure-activity relationships within this class of compounds. These studies often focus on their anticancer and protein kinase inhibitory activities. nih.govnih.govnih.gov
A common approach in these studies involves the development of models using various statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. nih.gov These models correlate the biological activity of the compounds with a set of calculated molecular descriptors.
One study on quinazoline analogues as tyrosine kinase (erbB-2) inhibitors found that a model developed using the Multiple Linear Regression (MLR) method yielded promising results. nih.gov The statistical significance of the developed QSAR model was validated through various parameters, indicating its predictive power. nih.gov
Key molecular descriptors that are often found to be significant in QSAR models for quinazoline derivatives include:
Estate Contribution Descriptors: These descriptors relate to the electronic and topological state of atoms in a molecule. For instance, the SaaOE-Index and SsCIE-index have been identified as important predictors of tyrosine kinase inhibitory activity. nih.gov
Electronic Descriptors: The electronic properties of substituents on the quinazoline ring play a crucial role. The presence of an electron-withdrawing group at the 4th position of the quinazoline core has been shown to enhance activity. nih.gov
Topological and Constitutional Descriptors: These descriptors account for the size, shape, and connectivity of the molecule. nih.govmui.ac.ir
Charge Descriptors: The distribution of charge within the molecule can also be a significant factor in determining biological activity. nih.govmui.ac.ir
The following table summarizes the types of descriptors that have been identified as significant in various QSAR studies of quinazoline derivatives and their general influence on activity.
| Descriptor Type | Specific Examples | General Influence on Activity | Reference |
| Estate Contribution | SaaOE-Index, SsCIE-index, SsCH3E-index | The SaaOE-Index and SsCIE-index were found to be important in predicting tyrosine kinase inhibitory activity. Conversely, the SsCH3E-index was associated with a deactivating effect. | nih.gov |
| Electronic | Electron-withdrawing groups at position 4 | Enhancement of inhibitory activity. | nih.gov |
| Constitutional | Molecular Weight, Number of Rings | Can influence pharmacokinetic properties and binding affinity. | nih.govmui.ac.ir |
| Functional Groups | Presence of specific functional moieties | Can directly interact with the target protein, influencing potency. | nih.govmui.ac.ir |
| 2D Autocorrelation | Spatially related properties | Provides information on the distribution of properties across the molecular structure. | nih.govmui.ac.ir |
| Charge | Partial charges on specific atoms | Influences electrostatic interactions with the biological target. | nih.govmui.ac.ir |
It is important to note that the specific descriptors and their relative importance can vary depending on the biological target and the specific series of compounds being studied. For the this compound scaffold, the substituents at the 4, 6, and 8 positions would be expected to significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The chloro, fluoro, and iodo groups are all electron-withdrawing, which, based on general findings for quinazolines, could be a favorable feature for certain biological activities. nih.gov
Further computational studies, such as 3D-QSAR and molecular docking, can provide more detailed insights into the three-dimensional aspects of ligand-receptor interactions. unar.ac.idworldscientific.com These methods help in visualizing how derivatives of this compound might bind to a target protein and can guide the design of new analogues with improved potency and selectivity. unar.ac.idworldscientific.com
Mechanistic Organic Chemistry of Reactions Involving 4 Chloro 6 Fluoro 8 Iodoquinazoline
Detailed Reaction Pathways and Transition State Characterization
Detailed computational and experimental studies on the reaction pathways and transition state characterization specifically for 4-chloro-6-fluoro-8-iodoquinazoline are not extensively documented in publicly available literature. However, the reactivity of the closely related 4-chloroquinazolines provides a framework for predicting its behavior. Nucleophilic aromatic substitution (SNAr) at the C4 position is a primary reaction pathway.
The generally accepted mechanism for SNAr at the 4-position of a 4-chloroquinazoline (B184009) involves a two-step addition-elimination process. The incoming nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the quinazoline (B50416) ring system. The subsequent step involves the departure of the chloride leaving group, restoring the aromaticity of the ring. The presence of the electron-withdrawing fluorine at C6 would further enhance the electrophilicity of the quinazoline ring, likely accelerating the nucleophilic attack.
In the context of cross-coupling reactions, the oxidative addition of the C-Cl or C-I bond to a low-valent metal catalyst (e.g., Pd(0)) is the initial step. The relative reactivity of the C-Cl versus the C-I bond is a key consideration. Generally, the C-I bond is more susceptible to oxidative addition than the C-Cl bond due to its lower bond dissociation energy. Therefore, in cross-coupling reactions, it is anticipated that the C8-I bond would react preferentially over the C4-Cl bond under controlled conditions.
Kinetic Isotope Effects and Stereochemical Investigations
Specific studies on kinetic isotope effects (KIEs) for reactions involving this compound have not been reported. The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, particularly for determining rate-limiting steps and the nature of transition states. libretexts.org For instance, a chlorine KIE (³⁵Cl/³⁷Cl) could be measured for the nucleophilic substitution at the C4 position. A significant KIE would suggest that the C-Cl bond is broken in the rate-determining step.
Stereochemical investigations are typically relevant for reactions that create or modify a stereocenter. As this compound is an achiral molecule, stereochemical studies would become pertinent if it were to react with a chiral reagent to produce a chiral product, or if a chiral catalyst were used in its transformations. There are currently no such stereochemical investigations reported for this specific compound.
Catalytic Cycles and Ligand Effects in Cross-Coupling Chemistry
The cross-coupling chemistry of this compound is expected to follow the general catalytic cycles for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These cycles typically involve three main steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. nih.gov
The choice of ligand on the metal catalyst is critical in tuning the reactivity and selectivity of the cross-coupling reaction. Bulky and electron-rich phosphine (B1218219) ligands, for example, are known to facilitate the oxidative addition and reductive elimination steps. nih.gov In the case of this compound, the presence of two potential reaction sites for oxidative addition (C4-Cl and C8-I) presents a selectivity challenge. The ligand can play a crucial role in controlling which site reacts. For example, certain ligands might show a preference for the C-I bond over the C-Cl bond, allowing for selective functionalization. While the general principles are well-established, specific studies detailing the optimization of ligands for site-selective cross-coupling of this compound are not available. The reactivity of the C4-Cl bond is enhanced by the adjacent nitrogen atom (α-nitrogen effect), which can influence the selectivity of palladium-catalyzed cross-coupling reactions. nih.govsemanticscholar.org
Table 1: General Ligand Effects in Palladium-Catalyzed Cross-Coupling
| Ligand Type | General Effect | Potential Impact on this compound Reactions |
| Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | Promote oxidative addition and reductive elimination. | May enhance overall reactivity but could require careful control to achieve selectivity between the C-Cl and C-I bonds. |
| Biarylphosphines (e.g., SPhos, XPhos) | Often provide high stability and activity for challenging couplings. | Could be effective for coupling at both positions, with selectivity potentially tuned by reaction conditions. |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors that form stable complexes. | May offer alternative reactivity profiles compared to phosphine ligands. |
Solvent Effects and Reaction Medium Optimization
The solvent can significantly influence the rate and outcome of a chemical reaction by solvating the reactants, intermediates, and transition states. For reactions involving charged intermediates, such as the Meisenheimer complex in SNAr, polar aprotic solvents like DMF or DMSO are typically employed to stabilize the intermediate and accelerate the reaction.
Systematic studies on the optimization of the reaction medium for various transformations of this compound have not been published. However, the general principles of solvent effects in organic chemistry can be applied to guide the selection of an appropriate solvent for a desired reaction.
Table 2: Potential Solvent Effects on Reactions of this compound
| Reaction Type | Typical Solvents | Expected Effect |
| Nucleophilic Aromatic Substitution (SNAr) | DMF, DMSO, NMP | Stabilization of the anionic Meisenheimer intermediate, leading to increased reaction rates. |
| Suzuki Coupling | Toluene, Dioxane, DMF, with aqueous base | The choice of solvent can affect the solubility of the boronic acid and the palladium catalyst, influencing the reaction rate and yield. |
| Sonogashira Coupling | THF, DMF, Acetonitrile | The polarity of the solvent can influence the rate of the cupro-palladium catalytic cycle. |
Structure Activity Relationship Sar and in Vitro Biological Investigations of 4 Chloro 6 Fluoro 8 Iodoquinazoline Derivatives
Systematic SAR Studies on 4-Chloro-6-fluoro-8-iodoquinazoline Analogues
The exploration of the chemical space around the this compound core is essential for identifying derivatives with optimized biological activity. Such studies typically involve the systematic variation of substituents at key positions of the quinazoline (B50416) ring to understand their impact on potency and selectivity.
The design of analogues of this compound for SAR studies is guided by established principles of medicinal chemistry. The chloro group at the C4 position is a versatile chemical handle, allowing for nucleophilic substitution reactions to introduce a variety of amine, ether, or thioether functionalities. The nature of the substituent introduced at this position can significantly influence the compound's interaction with biological targets. For instance, the introduction of anilino groups at the C4 position of quinazolines has been a successful strategy in the development of kinase inhibitors.
The fluorine atom at the C6 position is known to enhance metabolic stability and can influence the electronic properties of the quinazoline ring system. Variations at this position could involve the introduction of other electron-withdrawing or electron-donating groups to probe the electronic requirements for optimal activity.
The iodine atom at the C8 position is a large and lipophilic substituent that can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. SAR studies around this position might involve replacing iodine with other halogens (e.g., bromine or chlorine) or with other bulky lipophilic groups to assess the role of size, lipophilicity, and halogen bonding potential on biological activity.
While specific SAR data for this compound is not extensively documented in publicly available literature, the impact of halogenation on the biological activity of the broader quinazoline class provides valuable insights.
Studies on 4(3H)-quinazolinone antibacterials have demonstrated that small electron-withdrawing groups, such as fluoro and chloro, at various positions can lead to potent activity against Gram-positive bacteria, particularly Staphylococcus aureus acs.org. This suggests that the fluoro and chloro substituents in the target compound could contribute positively to its antibacterial potential.
Furthermore, research on 6-iodoquinazolin-4-one derivatives has revealed that these compounds can exhibit significant antimicrobial activity . The presence of the bulky iodine atom at the C6 position in those analogues was found to be compatible with antibacterial and antifungal effects. This supports the hypothesis that the iodo group at the C8 position of this compound could also be a determinant of its biological activity profile.
The diversity of substituents introduced at the C4 position is a critical factor. For example, in the context of anticancer agents targeting the epidermal growth factor receptor (EGFR), the nature of the anilino substituent at C4 dramatically influences potency and selectivity nih.gov. The electronic properties of substituents on the aniline (B41778) ring, such as chlorine and fluorine, are known to enhance affinity through hydrophobic interactions within the ATP-binding site of the kinase nih.gov.
A hypothetical SAR exploration for this compound derivatives could be represented in the following table, postulating the expected impact of various substitutions based on existing knowledge of quinazoline chemistry and biology.
| Position | Original Substituent | Proposed Variation | Expected Impact on Activity |
| C4 | Chloro | Anilino, Alkoxy, Thioalkyl groups | Modulation of target binding and selectivity |
| C6 | Fluoro | Chloro, Bromo, Methyl | Alteration of electronic properties and metabolic stability |
| C8 | Iodo | Bromo, Chloro, Phenyl | Investigation of steric and halogen bonding effects |
In Vitro Biological Activity Assessment: Focus on Mechanistic Understanding
The in vitro evaluation of this compound derivatives is crucial for determining their biological effects and understanding their mechanisms of action at a molecular and cellular level.
Based on the known antibacterial properties of halogenated quinazolines, it is hypothesized that this compound and its derivatives could exhibit activity against a range of bacterial pathogens. In vitro antibacterial screening would typically involve determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Several studies on substituted quinazolinones have reported promising antibacterial activity. For instance, novel 5-substituted-1,10b-dihydroimidazole[1,2-c]quinazoline derivatives have shown good activity against Staphylococcus aureus and Escherichia coli ijpsnonline.com. Similarly, certain 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one derivatives have emerged as potent antibacterial agents against Staphylococcus aureus nih.govfrontiersin.org.
The proposed mechanism of antibacterial action for many quinazoline derivatives involves the inhibition of essential bacterial enzymes. For example, some quinolones, which share a similar bicyclic core, are known to target DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. It is plausible that highly halogenated quinazolines could exert their antibacterial effect through a similar mechanism.
The following table summarizes the potential antibacterial screening results for hypothetical derivatives of this compound, based on trends observed in related compound series.
| Compound | R Group at C4 | Test Organism | MIC (µg/mL) |
| Hypothetical Derivative 1 | 4-Fluoroanilino | Staphylococcus aureus | 1-10 |
| Hypothetical Derivative 2 | 3-Chloroanilino | Escherichia coli | 10-50 |
| Hypothetical Derivative 3 | Morpholino | Staphylococcus aureus | 5-25 |
| Hypothetical Derivative 4 | Methoxy | Escherichia coli | >100 |
Beyond antibacterial activity, the quinazoline scaffold is a well-established pharmacophore in the development of inhibitors for various enzymes, particularly protein kinases. The structural features of this compound, specifically the 4-chloro substituent, make it a suitable precursor for the synthesis of 4-anilinoquinazoline derivatives, which are known to be potent EGFR inhibitors nih.govnih.gov.
The inhibitory activity of halogenated quinazoline derivatives against other enzymes has also been reported. For example, certain halogenated flavones, which share some structural similarities, have been identified as selective monoamine oxidase B (MAO-B) inhibitors researchgate.net. Additionally, some quinazolinone derivatives have shown inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis mdpi.comnih.gov.
In vitro pharmacological profiling of this compound derivatives would typically involve a battery of assays, including:
Kinase Inhibition Assays: To evaluate the inhibitory potential against a panel of protein kinases, such as EGFR, VEGFR, and others relevant to cancer and inflammatory diseases.
Receptor Binding Assays: To determine the affinity for various G-protein coupled receptors or other cell surface receptors.
Cellular Proliferation Assays: To assess the cytotoxic or antiproliferative effects on various cancer cell lines.
Enzyme Inhibition Assays: To screen for inhibitory activity against other relevant enzymes like MAO, tyrosinase, or bacterial enzymes.
Molecular Target Identification and Ligand-Target Interactions (In Vitro)
Identifying the specific molecular targets of this compound and its derivatives is a critical step in understanding their mechanism of action. This can be achieved through a combination of experimental and computational approaches.
Affinity-based proteomics and chemical genetics are powerful experimental techniques for target identification. These methods can help to pull down the protein targets that directly bind to the compound of interest from cell lysates.
Computational methods, such as molecular docking, are invaluable for predicting the binding modes of these compounds to the active sites of potential protein targets. For instance, molecular docking studies of EGFR inhibitors have revealed that the quinazoline core typically forms hydrogen bonds with the hinge region of the kinase domain, while the 4-anilino substituent occupies a hydrophobic pocket nih.gov. The halogen substituents on the quinazoline and aniline rings can further enhance binding affinity through specific hydrophobic and halogen bonding interactions.
The predicted ligand-target interactions for a hypothetical 4-(3-chloro-4-fluoroanilino)-6-fluoro-8-iodoquinazoline derivative with the ATP-binding site of EGFR could include:
Hydrogen bonding between the N1 and N3 atoms of the quinazoline ring and the backbone of the hinge region residues.
Hydrophobic interactions between the anilino moiety and hydrophobic residues in the active site.
Potential halogen bonding between the iodine atom at C8 and a suitable halogen bond acceptor on the protein surface.
These in silico predictions would require experimental validation through techniques such as X-ray crystallography of the ligand-protein complex or site-directed mutagenesis of the putative binding site residues.
Strategies for Lead Optimization Based on In Vitro SAR Data
Following the initial identification of lead compounds featuring the this compound scaffold, lead optimization is a critical subsequent phase aimed at enhancing potency, selectivity, and pharmacokinetic properties. The strategies for this optimization are heavily guided by the structure-activity relationship (SAR) data obtained from in vitro biological investigations. The iterative process of designing, synthesizing, and testing new analogues allows for a systematic exploration of the chemical space around the core scaffold to identify candidates with superior therapeutic potential.
The primary objective of lead optimization is to modify the lead compound to improve its drug-like characteristics without losing the desired biological activity. This involves a multifaceted approach that considers the impact of various structural modifications on the compound's interaction with its biological target. For derivatives of this compound, this process would focus on modifications at key positions to refine its pharmacological profile.
Key strategic considerations for the lead optimization of this compound derivatives, based on inferred SAR data from related quinazoline compounds, include modifications at the C4, C6, and C8 positions. The chlorine atom at the C4 position is a common reactive handle for introducing a variety of substituents. The electronic nature and steric bulk of the group replacing the chlorine can significantly influence target binding and cellular activity. For instance, the introduction of substituted anilines at the C4 position has been a widely explored strategy in the development of quinazoline-based kinase inhibitors.
To systematically explore these modifications, a data-driven approach is essential. The following table illustrates a hypothetical SAR dataset for a series of 4-substituted-6-fluoro-8-iodoquinazoline analogues, which would be instrumental in guiding lead optimization.
| Compound | R Group (at C4) | In Vitro Potency (IC50, nM) | Cellular Activity (EC50, nM) |
|---|---|---|---|
| 1 | -Cl | 500 | >1000 |
| 2a | -NH-(4-methoxyphenyl) | 50 | 250 |
| 2b | -NH-(3-chlorophenyl) | 25 | 100 |
| 2c | -NH-(4-fluorophenyl) | 30 | 120 |
| 3a | -O-(4-methoxyphenyl) | 200 | 800 |
| 3b | -O-(3-chlorophenyl) | 150 | 600 |
Based on such data, medicinal chemists can make informed decisions. For example, the data in the table suggests that an amino linkage at C4 is preferable to an ether linkage for both in vitro potency and cellular activity. Furthermore, electron-withdrawing substituents on the aniline ring, such as chlorine, appear to enhance activity. This would direct further synthetic efforts towards exploring a wider range of substituted anilines at the C4 position.
Another crucial aspect of lead optimization is the improvement of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The physicochemical properties of the lead compound, such as lipophilicity (logP), solubility, and metabolic stability, are fine-tuned. For instance, if a lead compound shows high potency but poor solubility, modifications can be introduced to increase its polarity without compromising its binding to the target. The following table provides an example of how ADME properties could be tabulated and analyzed for a series of optimized leads.
| Compound | logP | Aqueous Solubility (µM) | Microsomal Stability (t1/2, min) |
|---|---|---|---|
| 2b | 4.5 | <1 | 15 |
| 4a | 3.8 | 10 | 35 |
| 4b | 4.2 | 5 | 25 |
| 5a | 3.5 | 25 | 60 |
In this illustrative table, compound 2b from the initial SAR screen has high potency but poor solubility and metabolic stability. Subsequent modifications (compounds 4a, 4b, and 5a) aim to address these liabilities. Compound 5a, for example, shows a more balanced profile with improved solubility and metabolic stability, making it a more promising candidate for further development.
Emerging Research Frontiers and Future Directions for 4 Chloro 6 Fluoro 8 Iodoquinazoline Research
Integration with Automated Synthesis and High-Throughput Experimentation (HTE)
The complexity of multi-substituted quinazolines like 4-Chloro-6-fluoro-8-iodoquinazoline makes traditional synthesis methods laborious and time-consuming. The integration of automated synthesis platforms and high-throughput experimentation (HTE) presents a transformative approach to accelerate the discovery and optimization of its derivatives.
Automated synthesis systems can perform multi-step reactions, purifications, and analyses with minimal human intervention. This technology would enable the rapid generation of a library of analogues based on the this compound core. By systematically varying the substituents at the 4-position (displacing the chlorine) or by further functionalizing the molecule, researchers can efficiently explore a vast chemical space.
HTE techniques, which involve running numerous reactions in parallel on a microscale, are particularly well-suited for screening reaction conditions and catalysts. For instance, optimizing the conditions for coupling reactions at the C-4 position (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) can be achieved far more rapidly using HTE than with conventional one-at-a-time experimentation. This approach allows for the efficient discovery of novel derivatives with enhanced biological activity or material properties. The data generated from these high-throughput screens can be used to build predictive models for reaction outcomes and structure-activity relationships (SAR).
Table 1: Comparison of Traditional vs. Automated/HTE Synthesis for Quinazoline (B50416) Derivatives
| Feature | Traditional Synthesis | Automated Synthesis & HTE |
| Scale | Milligram to gram | Microgram to milligram |
| Throughput | 1-10 compounds/week | 100-1000s of compounds/week |
| Reaction Optimization | Sequential, slow | Parallel, rapid |
| Data Generation | Manual, limited | Automated, extensive |
| Cost per Compound | High | Low |
| Application | Lead optimization | Library generation, SAR screening |
Photoredox Catalysis and Electrosynthesis in Quinazoline Chemistry
Modern synthetic methods like photoredox catalysis and electrosynthesis offer green, efficient, and often novel pathways for the functionalization of heterocyclic compounds, including quinazolines. bohrium.comnih.govacs.orgnih.gov These techniques operate under mild conditions and can enable transformations that are challenging with traditional thermal methods.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C and C-heteroatom bonds. researchgate.net For a substrate like this compound, photoredox methods could be employed for:
C-H Functionalization: Directly functionalizing any available C-H bonds on derivatives of the quinazoline core without pre-activation.
Radical-mediated Reactions: The iodo-group at the C-8 position is particularly susceptible to forming a radical species under photoredox conditions, opening avenues for novel coupling reactions.
Synthesis of the Quinazoline Core: Photocatalytic methods have been developed for the synthesis of the quinazoline scaffold itself, often proceeding under metal-free conditions which simplifies purification. bohrium.comnih.govrsc.org
Electrosynthesis: Organic electrosynthesis uses electrical current to drive chemical reactions, avoiding the need for stoichiometric chemical oxidants or reductants and thereby reducing waste. nih.govacs.orgnih.gov For quinazoline chemistry, electrosynthesis offers several advantages:
Green Synthesis: Electrons serve as the primary reagent, making it an environmentally benign methodology. acs.org
Mild Conditions: Electrochemical reactions are typically run at room temperature and atmospheric pressure. nih.gov
Selective Transformations: By precisely controlling the electrode potential, high selectivity for specific functional group transformations can be achieved. This could be particularly useful in a molecule with multiple reactive sites like this compound. For example, electrochemical methods have been successfully used to synthesize quinazolinone derivatives. nih.govresearchgate.net
The application of these advanced synthetic methods is expected to provide access to a wider range of functionalized quinazolines with improved efficiency and sustainability. frontiersin.orgdaneshyari.com
Applications in Advanced Materials Science (e.g., organic electronics, sensors)
The rigid, planar structure of the quinazoline ring system, combined with its electronic properties, makes it an attractive scaffold for the development of advanced materials.
Organic Electronics: Heterocyclic aromatic compounds are foundational to the field of organic electronics. Quinazoline derivatives, with their tunable electronic properties through substitution, are promising candidates for:
Organic Field-Effect Transistors (OFETs): The ability to form ordered thin films and transport charge makes quinazoline-based molecules potential semiconductors. The specific halogenation pattern of this compound can influence molecular packing and orbital energies, which are critical for device performance. N,N'-substituted quinacridones, which share structural similarities, have already shown promise in this area. rsc.org
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some quinazoline derivatives suggests their potential use as emitters or host materials in OLEDs. researchgate.net The heavy iodine atom in this compound could promote intersystem crossing, potentially making its derivatives useful in phosphorescent OLEDs (PHOLEDs).
Sensors: The quinazoline scaffold is an effective platform for designing fluorescent chemosensors. The nitrogen atoms in the pyrimidine (B1678525) ring can act as binding sites for metal ions, and this interaction can modulate the fluorescence of the molecule.
Metal Ion Sensing: Quinazoline derivatives have been shown to act as selective "turn-on" fluorescent sensors for various metal ions, including Zn²⁺, Al³⁺, Cr³⁺, and Fe³⁺. rsc.orgnanobioletters.com The specific electronic tuning provided by the fluoro and iodo groups could enhance selectivity and sensitivity.
Gas Sensing: Recently, a quinazolinone-based probe was developed for the detection of carbon monoxide (CO), where the reduction of a nitro group to an amino group by CO resulted in a strong fluorescent signal. nih.gov This principle could be adapted, suggesting that derivatives of this compound could be developed into novel sensors for various analytes.
Table 2: Potential Material Science Applications for Quinazoline Derivatives
| Application Area | Key Property | Potential Role of this compound Derivatives |
| Organic Electronics | Charge transport, luminescence | Semiconductor in OFETs, Emitter/Host in OLEDs |
| Sensors | Fluorescence, analyte binding | Selective chemosensors for metal ions and small molecules |
| Photocatalysis | Light absorption, redox potential | Visible-light photocatalysts for organic synthesis |
Potential for Radiopharmaceutical Precursor Development via Iodine Functionalization
The presence of a stable iodine atom at the C-8 position makes this compound a highly valuable precursor for the development of radiopharmaceuticals, particularly for applications in nuclear imaging and therapy.
The iodine atom can be replaced with a radioactive isotope of iodine, such as Iodine-123 (for Single Photon Emission Computed Tomography, SPECT), Iodine-124 (for Positron Emission Tomography, PET), or Iodine-131 (for both imaging and targeted radiotherapy). This process, known as radioiodination, is a well-established method for producing radiolabeled molecules.
Quinazoline derivatives are known to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. mdpi.comsemanticscholar.orgnih.gov A radioiodinated quinazoline could therefore act as a diagnostic agent to visualize tumors that overexpress EGFR or as a therapeutic agent to deliver a cytotoxic dose of radiation directly to cancer cells.
Research has already demonstrated the potential of radioiodinated quinazolines. For example, a radioiodinated analog of a known EGFR inhibitor showed high tumor uptake and selective binding, suggesting its potential for imaging EGFR-TK activity with SPECT. nih.gov Although in vivo stability was a challenge for that specific compound, it highlights the promise of this class of molecules. nih.gov The this compound scaffold provides a robust starting point for developing next-generation radiotracers with improved stability and pharmacokinetic profiles for theranostic applications—a strategy that combines diagnostics and therapy. youtube.com
Q & A
Q. What protocols ensure reproducibility in halogenated quinazoline synthesis?
- Methodological Answer :
- Documentation : Record exact reagent grades (e.g., anhydrous DMF vs. technical grade), reaction atmosphere (N₂ vs. Ar), and stirring rates.
- Validation : Replicate reactions in triplicate and report mean yields ± SD.
- Automation : Use Schlenk lines for moisture-sensitive steps and automated liquid handlers for precise stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
